

# Tracing Crustal Inputs: A Comparative Guide to Cerium-142 and Strontium Isotopes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cerium-142

Cat. No.: B082093

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the fields of geochemistry, petrology, and environmental science, isotopic tracers are indispensable tools for elucidating the origins and mixing of materials from different geological reservoirs. Among these, radiogenic strontium isotopes (specifically the  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio) have long been the gold standard for identifying and quantifying the input of continental crust into mantle-derived magmas and other geological systems. More recently, stable cerium isotopes ( $^{142}\text{Ce}/^{140}\text{Ce}$ , expressed as  $\delta^{142}\text{Ce}$ ) have emerged as a novel tracer, offering unique insights into processes involving crustal recycling, particularly under varying redox conditions. This guide provides an objective comparison of **Cerium-142** and Strontium isotopes as tracers of crustal inputs, supported by quantitative data and detailed experimental protocols.

## Core Principles: Two Distinct Approaches to Tracing Crustal Material

### Strontium Isotopes ( $^{87}\text{Sr}/^{86}\text{Sr}$ ): The Classic Provenance Tracer

The utility of the  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio as a crustal tracer is rooted in the long-term decay of Rubidium-87 ( $^{87}\text{Rb}$ ) to Strontium-87 ( $^{87}\text{Sr}$ ), which has a half-life of approximately 48.8 billion years.<sup>[1]</sup> Over geological time, this decay leads to significant differences in the  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio between major Earth reservoirs:

- Continental Crust: Generally ancient and enriched in incompatible elements like Rubidium, the continental crust has a high and variable  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio, typically ranging from 0.710 to over 0.740.[2]
- Earth's Mantle: The mantle has a much lower Rb/Sr ratio and is, therefore, characterized by a less radiogenic, and relatively uniform,  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio, typically between 0.702 and 0.704 for mantle-derived basalts.[2]

This stark contrast makes the  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio a powerful and direct indicator of the presence of crustal material.[1][3] When mantle-derived magma interacts with the continental crust, the resulting mixture will have an  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio intermediate between the two end-members, allowing for the quantification of crustal assimilation.[4]

## Cerium-142 ( $\delta^{142}\text{Ce}$ ): A Redox-Sensitive Tracer

Unlike the radiogenic  $^{87}\text{Sr}/^{86}\text{Sr}$  system, the application of  $^{142}\text{Ce}$  as a tracer relies on mass-dependent fractionation of stable isotopes. Cerium is a rare earth element (REE) that can exist in two oxidation states:  $\text{Ce}^{3+}$  and  $\text{Ce}^{4+}$ . The oxidation of  $\text{Ce}^{3+}$  to  $\text{Ce}^{4+}$ , which occurs under oxidizing conditions, can lead to isotopic fractionation.[5][6]

This redox sensitivity makes  $\delta^{142}\text{Ce}$  (the per mil deviation of the  $^{142}\text{Ce}/^{140}\text{Ce}$  ratio from a standard) a potential tracer for specific geological processes rather than a simple bulk crustal input tracer.[5] For example, it has been proposed as a tool to trace the recycling of altered oceanic crust, which may have been oxidized on the seafloor before being subducted back into the mantle.[5] While igneous rocks from the crust and mantle show very limited  $\delta^{142}\text{Ce}$  variation, processes like weathering and sediment formation at low temperatures can induce detectable fractionation.[7]

## Quantitative Data Summary

The following table summarizes the typical isotopic compositions of **Cerium-142** and Strontium in major geological reservoirs.

| Isotopic System                                   | Reservoir                                         | Typical Isotopic Value   | Key Characteristics                                   |
|---------------------------------------------------|---------------------------------------------------|--------------------------|-------------------------------------------------------|
| $^{87}\text{Sr}/^{86}\text{Sr}$                   | Depleted Mantle (e.g., MORB)                      | ~0.702 - 0.704           | Low Rb/Sr ratio, unradiogenic                         |
| Bulk Continental Crust                            | > 0.710 (highly variable, can exceed 0.740)       |                          | High Rb/Sr ratio, radiogenic due to age               |
| Oceanic Crust (fresh)                             | ~0.7025                                           | Similar to mantle source |                                                       |
| $\delta^{142}\text{Ce} (\text{\textperthousand})$ | Igneous Rocks (Mantle & Crust)                    | -0.07‰ to +0.32‰         | Limited fractionation during high-T processes         |
| Sedimentary Rocks                                 | Variable, can be fractionated from igneous values |                          | Fractionation possible during low-T surface processes |
| Carbonatites                                      | Can show negative values (e.g., -0.07‰)           |                          | Suggests potential for isotopic fractionation         |

Data compiled from multiple sources.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocols

Precise and accurate measurement of isotopic ratios is critical. Methodologies for Sr and Ce isotopes, while both relying on multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) or thermal ionization mass spectrometry (TIMS), have distinct requirements for sample preparation.

## Strontium Isotope ( $^{87}\text{Sr}/^{86}\text{Sr}$ ) Analysis

- Sample Digestion: Approximately 50-100 mg of powdered rock sample is dissolved using a mixture of hydrofluoric (HF) and nitric (HNO<sub>3</sub>) acids in a closed vessel, often heated to ensure complete dissolution.[\[10\]](#)[\[11\]](#)

- Strontium Separation: The digested sample solution is loaded onto an ion-exchange column containing a resin highly selective for Sr (e.g., Eichrom Sr-Spec™ resin).[10] Matrix elements are washed away with dilute HNO<sub>3</sub>, and then pure Sr is eluted. This step is crucial to remove <sup>87</sup>Rb, which has an isobaric interference on <sup>87</sup>Sr.[11]
- Mass Spectrometry: The purified Sr fraction is analyzed on a TIMS or MC-ICP-MS.[10] Instrumental mass fractionation is corrected by normalizing to the stable <sup>86</sup>Sr/<sup>88</sup>Sr ratio of 0.1194. Data quality is monitored through repeated analysis of a standard reference material like NIST SRM 987.[12]

## Cerium Isotope ( $\delta^{142}\text{Ce}$ ) Analysis

- Sample Digestion: Similar to Sr analysis, rock powders are completely dissolved using HF and HNO<sub>3</sub>.
- Cerium Separation: This is a more complex, multi-stage process due to the chemical similarity of REEs and the presence of isobaric interferences. A common procedure involves:
  - An initial bulk REE separation from major matrix elements.
  - A second chromatographic step using a resin like TODGA to separate Ce from other REEs.[7] This step is critical for removing Neodymium (<sup>142</sup>Nd) and Barium, which have direct isobaric interferences on <sup>142</sup>Ce and other Ce isotopes.[8]
- Mass Spectrometry (MC-ICP-MS): The purified Ce solution is introduced into the MC-ICP-MS. The instrumental mass bias is corrected using a sample-standard bracketing approach, often combined with doping the sample with Samarium (Sm) to monitor and correct for any residual Nd interference.[7] Results are reported in delta notation ( $\delta^{142}\text{Ce}$ ) relative to a standard solution.[8]

## Visualizing Workflows and Tracer Logic

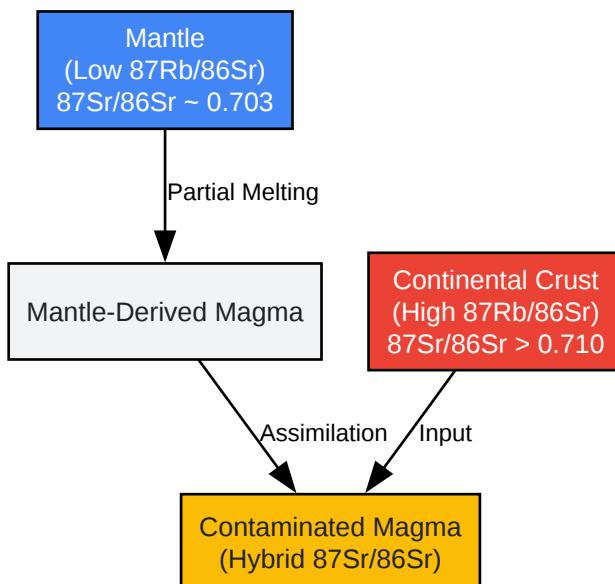



Fig. 1: Strontium Isotope Tracing Logic

[Click to download full resolution via product page](#)

Caption: Logic of 87Sr/86Sr as a crustal tracer.

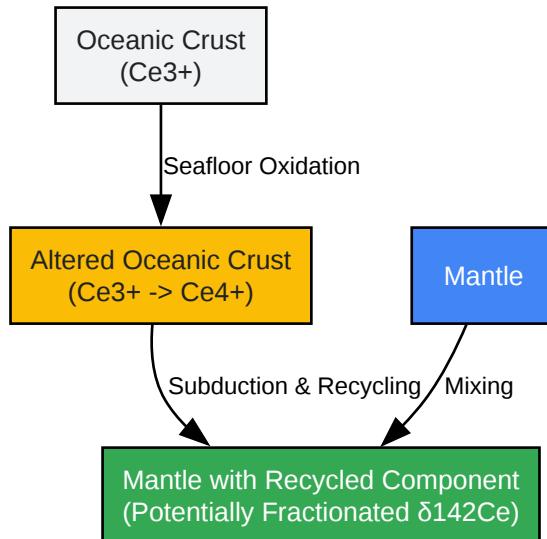



Fig. 2: Cerium Isotope Tracing Logic

[Click to download full resolution via product page](#)

Caption: Logic of δ142Ce as a redox-sensitive tracer.

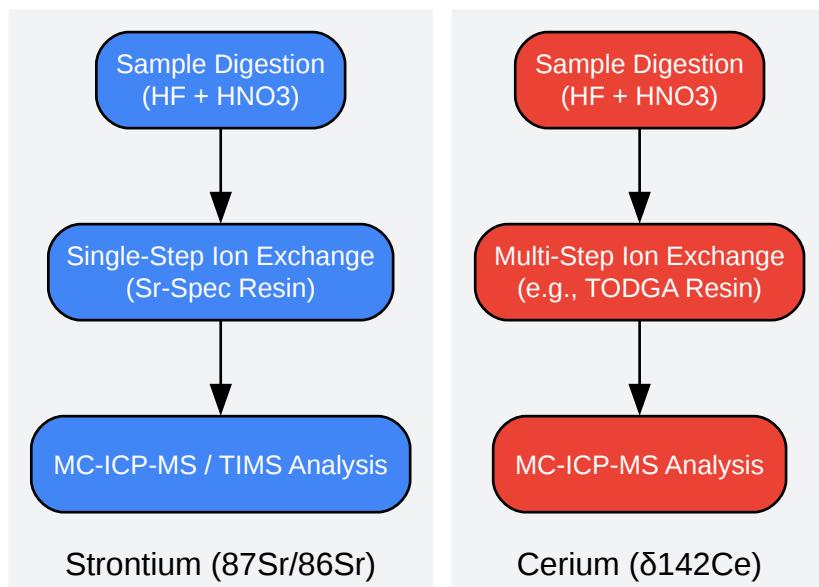



Fig. 3: Analytical Workflows

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scispace.com [scispace.com]
- 2. First Ce-Nd isotope measurements of middle and lower continental crust samples support massive lower crust recycling over Earth's history [archimer.ifremer.fr]
- 3. researchgate.net [researchgate.net]
- 4. ESSD - A database of marine and terrestrial radiogenic Nd and Sr isotopes for tracing earth-surface processes [essd.copernicus.org]
- 5. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 6. Testing the Ce Limit of Mass Bias Correction Using 145Nd/142Nd as Normalizing Ratio in Radiogenic Neodymium Isotope Analysis by MC-ICP-MS - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. High-Precision In Situ  $^{87}\text{Sr}/^{86}\text{Sr}$  Analyses through Microsampling on Solid Samples: Applications to Earth and Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchportal.vub.be [researchportal.vub.be]
- To cite this document: BenchChem. [Tracing Crustal Inputs: A Comparative Guide to Cerium-142 and Strontium Isotopes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082093#cerium-142-vs-strontium-isotopes-for-tracing-crustal-inputs>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)